C18 Sulfatide

Vue d'ensemble

Description

C18 Sulfatide, also known as 3-O-sulfogalactosylceramide, is a type of glycosphingolipid predominantly found in the myelin sheath of the nervous system. It plays a crucial role in the maintenance and function of myelin, which is essential for the proper conduction of nerve impulses. This compound is characterized by its unique structure, which includes a ceramide backbone linked to a galactose molecule that is sulfated at the 3-position. This compound is not only a structural component but also participates in various cellular processes, including cell adhesion, signal transduction, and immune responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of C18 Sulfatide typically involves the following steps:

Synthesis of Ceramide: The ceramide backbone is synthesized through the condensation of sphingosine and a fatty acid, such as stearic acid (C18:0), under acidic conditions.

Galactosylation: The ceramide is then glycosylated with galactose using a glycosyltransferase enzyme to form galactosylceramide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzymatic reactions, ensuring optimal conditions for enzyme activity and product yield. The purification of this compound is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

Analyse Des Réactions Chimiques

Types of Reactions: C18 Sulfatide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfatide sulfoxides, which may further undergo cleavage to produce smaller fragments.

Reduction: Reduction of this compound can lead to the formation of desulfated galactosylceramide.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to prevent over-reduction.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.

Major Products:

Oxidation: Sulfatide sulfoxides and smaller fragments.

Reduction: Desulfated galactosylceramide.

Substitution: Functionalized derivatives of this compound with various substituents.

Applications De Recherche Scientifique

Biochemical Properties and Analysis

C18 sulfatide is primarily characterized by its unique structure, which includes a sulfonate group attached to a galactosylceramide backbone. Its analysis has been facilitated by advancements in mass spectrometry techniques. A study optimized methods for detecting sulfatides in dried blood spots (DBS) and dried urine spots (DUS), enhancing extraction yields and sensitivity through the use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) . The study demonstrated that a mobile phase composed of water, acetonitrile, isopropanol, and 0.1% formic acid significantly improved detection capabilities for various sulfatide isoforms, including this compound.

Immunological Effects

This compound exhibits notable immunomodulatory properties. Research indicates that it can inhibit the secretion of High Mobility Group Box 1 (HMGB1), a pro-inflammatory cytokine involved in sepsis . In murine models, pre-treatment with this compound before lipopolysaccharide (LPS) exposure resulted in significantly lower serum levels of HMGB1 and reduced pathological scores associated with septic shock. This suggests that this compound may serve as a therapeutic agent in managing inflammatory responses.

Role in Cancer Immunology

Recent studies have highlighted the role of this compound in tumor immunology. It has been shown to interact with type II Natural Killer T (NKT) cells, which are crucial for tumor immune surveillance . The injection of this compound was linked to an increase in tumor development in experimental models, indicating its potential role in modulating immune responses against tumors. Understanding these interactions could pave the way for novel cancer therapies that manipulate NKT cell activity.

Neurological Implications

This compound is also implicated in neurological health. Its distribution within lipid rafts in the central nervous system suggests a role in cellular signaling and membrane dynamics . Studies have shown that variations in sulfatide composition can influence neurological disorders, such as multiple sclerosis (MS). Specifically, the composition of sulfatides, including C18 isoforms, has been correlated with different MS phenotypes, providing insights into disease progression and potential biomarkers for diagnosis .

Therapeutic Potential

The therapeutic implications of this compound extend across various medical fields:

- Anti-inflammatory Treatments : Due to its ability to modulate inflammatory cytokine release, this compound holds promise for developing anti-inflammatory therapies.

- Cancer Immunotherapy : By understanding how this compound influences NKT cells, researchers can explore its use as an adjuvant in cancer vaccines or therapies.

- Neurological Disorders : The relationship between this compound levels and neurological health could lead to new diagnostic tools or treatments for conditions like MS.

Data Summary Table

Mécanisme D'action

C18 Sulfatide exerts its effects through interactions with specific proteins and receptors on the cell surface. It participates in:

Cell Adhesion: By binding to adhesion molecules, this compound facilitates cell-cell and cell-matrix interactions.

Signal Transduction: It modulates signaling pathways by interacting with receptors and enzymes involved in cellular communication.

Immune Responses: this compound is recognized by immune cells, influencing immune responses and inflammation.

The molecular targets of this compound include adhesion molecules, receptors, and enzymes involved in myelin maintenance and immune regulation. Its dynamic presence at the cell membrane allows it to participate in various cellular processes, contributing to its multifunctional role .

Comparaison Avec Des Composés Similaires

C18 Sulfatide can be compared with other sulfatides and glycosphingolipids:

C241 Sulfatide: Predominantly found in myelin, similar to this compound, but with a longer fatty acid chain, influencing its biophysical properties and interactions.

C160 Sulfatide: Found in various tissues, including the pancreas, with a shorter fatty acid chain, affecting its function and localization.

Galactosylceramide: The non-sulfated precursor of this compound, lacking the sulfate group, which significantly alters its biological activity and interactions.

This compound is unique due to its specific fatty acid composition and sulfation, which confer distinct properties and functions compared to other glycosphingolipids. Its role in myelin maintenance and involvement in various cellular processes highlight its importance in both normal physiology and disease states .

Activité Biologique

C18 sulfatide, a member of the sulfatide family, is a sulfated glycosphingolipid primarily composed of ceramide and galactose. Its biological activity is multifaceted, influencing various physiological processes, including immune responses, myelin organization, and insulin secretion. This article synthesizes recent research findings on this compound, supported by case studies and data tables.

Chemical Structure and Properties

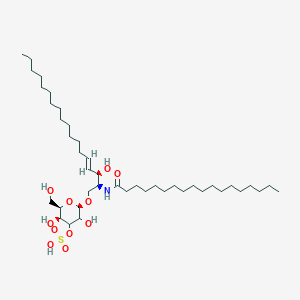

This compound (3-O-sulfogalactosylceramide) has the chemical formula C42H81NO11S. It is synthesized from ceramide through the action of specific transferases and is degraded by arylsulfatase A. The structure consists of a long-chain fatty acid (C18) attached to a galactose molecule that has a sulfate group at the 3-position.

Biological Functions

1. Immune Modulation

This compound plays a significant role in modulating immune responses. Research indicates that it can influence cytokine production in monocytes and macrophages:

- Cytokine Secretion : High concentrations of this compound have been shown to stimulate the expression and secretion of pro-inflammatory cytokines such as TNFα in human THP-1 monocytes . However, it exhibits less potency compared to shorter-chain sulfatides like C12 and C16 in inhibiting TNFα secretion from lipid A-stimulated cells .

- TLR4 Interaction : Sulfatides act as endogenous ligands for the TLR4–MD-2 complex, which is crucial for initiating immune responses. This compound's interaction with this complex suggests it may play a role in pathogen recognition and inflammatory signaling pathways .

2. Neuroprotective Effects

This compound is implicated in the nervous system, particularly concerning myelin organization:

- Myelin Stability : It contributes to the structural integrity of myelin sheaths. Studies have shown that sulfatides are essential for maintaining myelin stability and may be involved in signaling pathways that promote myelination .

- Neurodegenerative Diseases : Abnormal metabolism of sulfatides, including C18, has been linked to neurodegenerative diseases such as Alzheimer's disease. Changes in sulfatide levels can affect neuronal function and contribute to disease pathology .

3. Insulin Secretion

This compound also plays a critical role in pancreatic β-cell function:

- Insulin Release Mechanism : Research indicates that sulfatides are necessary for normal insulin secretion by β-cells. They enhance the sensitivity of ATP-sensitive potassium channels, facilitating calcium-dependent exocytosis of insulin granules . In models of type II diabetes, altered levels of this compound were observed, suggesting its importance in glucose metabolism .

Table 1: Comparison of Sulfatides' Potency in Cytokine Secretion Inhibition

| Sulfatide Type | Concentration (μM) | TNFα Inhibition (%) |

|---|---|---|

| C12 | 12.5 | 100 |

| C16 | 50 | 100 |

| C18 | 50 | 21 |

| Porcine Brain | 100 | 57 |

Note: Data derived from studies on THP-1 cells stimulated by lipid A .

Table 2: Effects of this compound on Insulin Secretion

| Condition | Effect on Insulin Secretion |

|---|---|

| Presence of C16:0 Sulfatide | Inhibits secretion |

| Absence in db/db Mouse Model | Impaired secretion |

Note: Observations highlight the role of sulfatides in regulating insulin release mechanisms .

Case Studies

Case Study 1: Invariant NKT Cells Activation

A study demonstrated that human invariant natural killer T (iNKT) cells recognize myelin-derived sulfatides, including this compound. This recognition leads to significant activation of iNKT cells, although with lower potency than α-galactosylceramide (αGalCer). The sulfate group was identified as crucial for this recognition process, emphasizing the importance of structural components in biological activity .

Case Study 2: Neurodegenerative Disease Correlation

In a comparative analysis between normal and Alzheimer’s disease tissues, researchers found elevated levels of specific sulfatides, including those containing C18 fatty acids, in diseased tissues. This alteration suggests a potential biomarker role for sulfatides in neurodegeneration and highlights their involvement in neuronal health .

Propriétés

IUPAC Name |

[(2R,3S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40?,41?,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQZXRPXBDJABR-XMDONHODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-Sulfogalactosylceramide (d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

244215-65-4 | |

| Record name | 3-O-Sulfogalactosylceramide (d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.